molecular formula C31H32N4O8 B14455439 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate CAS No. 75410-81-0

2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate

Cat. No.: B14455439
CAS No.: 75410-81-0
M. Wt: 588.6 g/mol
InChI Key: YZLCRENISVPGSH-LVEZLNDCSA-N
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Description

2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the cyclization of 2-aminobenzaldehydes with ethyl diazoacetate to form 3-ethoxycarbonylindoles . The piperazine ring can be introduced through a nucleophilic substitution reaction with an appropriate halogenated precursor. The final step involves the coupling of the indole-piperazine intermediate with a quinoline derivative under suitable conditions, followed by the formation of the dimaleate salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity. The quinoline structure may contribute to the compound’s overall stability and bioavailability. Together, these features enable the compound to exert its biological effects through multiple pathways, including inhibition of enzyme activity and modulation of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(2-(3-Indolyl)ethyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of an indole moiety, a piperazine ring, and a quinoline structure. This unique combination enhances its potential biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

75410-81-0

Molecular Formula

C31H32N4O8

Molecular Weight

588.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-[2-(1H-indol-3-yl)ethyl]piperazin-1-yl]quinoline

InChI

InChI=1S/C23H24N4.2C4H4O4/c1-3-7-21-18(5-1)9-10-23(25-21)27-15-13-26(14-16-27)12-11-19-17-24-22-8-4-2-6-20(19)22;2*5-3(6)1-2-4(7)8/h1-10,17,24H,11-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

YZLCRENISVPGSH-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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